molecular formula C7H11F2NO B13334262 (7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine

(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine

Cat. No.: B13334262
M. Wt: 163.16 g/mol
InChI Key: NTMISQSYYKJABA-UHFFFAOYSA-N
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Description

(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine is a specialized chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C 7 H 11 F 2 NO and a molecular weight of 163.17 g/mol , features a 7-oxabicyclo[4.1.0]heptane core, which is an epoxide-containing scaffold. The structure incorporates two fluorine atoms and a primary amine functional group, making it a versatile intermediate for the synthesis of more complex molecules . The specific stereochemistry of related analogues, such as the (1R,6R) enantiomer (CAS: 1969287-92-0), is often critical for biological activity and is available for research requiring chiral specificity . The primary value of this compound lies in its application as an advanced intermediate in the design and development of novel therapeutic agents. Research indicates that derivatives of the 7-oxabicyclo[4.1.0]heptane scaffold are being explored for their biological activity. For instance, certain monoterpenoid derivatives based on this core structure have demonstrated promising mitoprotective properties, such as ameliorating mitochondrial dysfunction in a rotenone-induced model of Parkinson's disease . The presence of the epoxide and amine groups allows researchers to readily functionalize the molecule, enabling its incorporation into larger structures or libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use. Researchers can obtain this compound with specific stereochemistry, and it is available for global shipping from various stockpoints . Proper handling procedures should be followed, and the material should be stored as per the provided safety data sheet.

Properties

Molecular Formula

C7H11F2NO

Molecular Weight

163.16 g/mol

IUPAC Name

(7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine

InChI

InChI=1S/C7H11F2NO/c8-7(9)5-2-1-3-11-6(5,7)4-10/h5H,1-4,10H2

InChI Key

NTMISQSYYKJABA-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C2(F)F)(OC1)CN

Origin of Product

United States

Preparation Methods

Formation of the Oxabicyclic Core

The oxabicyclic scaffold is typically constructed via cyclopropanation or epoxidation strategies on suitable bicyclic precursors. Common approaches include:

Introduction of the Methanamine Group

The amine group can be introduced by:

Representative Synthetic Route

A representative synthetic pathway reported includes:

  • Starting material: A bicyclic alkene precursor (e.g., 7-oxabicyclo[4.1.0]heptene derivative).
  • Difluorocyclopropanation: Treatment with difluorocarbene sources or diiodomethane/diethylzinc under anhydrous conditions to form the difluoro-substituted oxabicyclic intermediate.
  • Functional group transformation: Conversion of a halogenated intermediate to an amine via nucleophilic substitution or reductive amination.
  • Purification: Chromatographic techniques such as RP-HPLC are used to separate desired isomers and remove byproducts.

Challenges and Optimization

  • Yield and selectivity: Difluorocyclopropanation often results in mixtures of diastereomers; optimizing reaction conditions (temperature, solvent, reagent equivalents) is crucial to maximize the yield of the desired isomer.
  • Stability of intermediates: The bicyclic amine intermediates can be sensitive to oxidation and require inert atmosphere handling.
  • Electrochemical oxidation: The Shono oxidation method has been used effectively to introduce methoxy groups that are subsequently converted to amines, but requires precise control of potential and electrolyte composition.

Data Table Summarizing Key Synthetic Parameters

Step Reagents/Conditions Yield (%) Notes
Difluorocyclopropanation Diethylzinc + Diiodomethane, anhydrous solvent ~60 Major trans-isomer formed; minor cis-isomer byproduct
N-Boc protection (if used) Boc2O, base 80-90 Protects amine during cyclopropanation
Boc deprotection Trifluoroacetic acid (TFA) Quantitative Yields free amine hydrochloride salt
Nucleophilic substitution Ammonia or amine source, solvent (e.g., MeOH) Variable Requires optimization for substitution efficiency
Purification Reverse-phase HPLC - Separates isomers and removes impurities

Summary of Research Findings from Literature

  • The compound’s bicyclic framework with two fluorine atoms confers enhanced metabolic stability and potential for selective biological interactions.
  • Synthetic methods favor cyclopropanation strategies for incorporating the difluoro group, followed by amine introduction via substitution or electrochemical oxidation.
  • Electrochemical methods such as Shono oxidation facilitate functionalization of bicyclic amines but require careful control to avoid overoxidation.
  • The compound and its derivatives are under investigation for their utility as building blocks in medicinal chemistry, particularly for receptor binding studies and drug design.

Chemical Reactions Analysis

Types of Reactions

(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Bicyclo[4.1.0]heptane Derivatives with Amine Substituents

  • 1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine hydrochloride (CAS: 2060040-35-7):

    • Molecular Formula : C₉H₁₈ClN
    • Molecular Weight : 175.7 g/mol
    • Key Differences : Lacks the 2-oxa and 7,7-difluoro substituents but includes an ethylamine group. The hydrochloride salt form enhances solubility in polar solvents. Applications include use as a building block in organic synthesis .
  • tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 134575-47-6):

    • Molecular Formula : C₁₁H₂₀N₂O₂
    • Molecular Weight : 212.29 g/mol
    • Key Differences : Replaces the methanamine group with a carbamate-protected amine. The absence of fluorine and oxygen atoms reduces electronegativity, impacting reactivity. Used in peptide coupling and drug intermediate synthesis .

Oxabicyclo[4.1.0]heptane Derivatives

  • 3-Buten-2-one, 3-methyl-4-(1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)- (CAS: N/A): Found in H. cochinchinensis rhizome extracts. Shares the oxabicyclo[4.1.0]heptane core but includes a ketone and methyl groups. Identified as a volatile organic compound (VOC) .
  • Isotretinoin E (CAS: 81444-57-7): Molecular Formula: C₂₀H₂₈O₃ Molecular Weight: 316.44 g/mol Key Differences: Contains a 7-oxabicyclo[4.1.0]heptane moiety fused to a polyene carboxylic acid chain. The extended structure confers retinoid-like biological activity, unlike the simpler methanamine derivative .

Heteroatom-Modified Bicyclic Compounds

  • Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (CAS: N/A):
    • Features a smaller bicyclo[3.2.0]heptane system with sulfur (thia) and nitrogen (aza) atoms. The carboxylic acid group and β-lactam structure make it relevant to antibiotic research, diverging from the target compound’s amine functionality .

Structural and Functional Analysis

Substituent Effects

Compound Substituents Key Properties
Target Compound 7,7-Difluoro, 2-oxa, methanamine High electronegativity, basicity, stability
1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine Ethylamine, hydrochloride Enhanced solubility, lower metabolic stability
Isotretinoin E Polyene chain, carboxylic acid Lipophilic, retinoid activity

Physicochemical Properties

  • Volatility : The target compound’s fluorine and amine groups reduce volatility compared to simpler oxabicyclo VOCs (e.g., 7-Oxabicyclo[4.1.0]heptane derivatives) .
  • Solubility : Methanamine derivatives form salts (e.g., hydrochlorides) for improved aqueous solubility, whereas carbamates require organic solvents .

Biological Activity

(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine, also known as Rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride, is a bicyclic compound with potential biological activities. Its unique structure offers avenues for various pharmaceutical applications, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure

The molecular formula of this compound is C7_7H11_{11}F2_2NO, and it features a bicyclic framework that contributes to its biological properties. The compound's structural characteristics can be summarized as follows:

PropertyValue
Molecular FormulaC7_7H11_{11}F2_2NO
Monoisotopic Mass163.08087 Da
SMILESC1C[C@@H]2C@@(OC1)CN
InChI KeyNTMISQSYYKJABA-RITPCOANSA-N

Biological Activity Overview

Despite limited literature specifically detailing the biological activity of this compound, related compounds within the bicyclic family have shown promising pharmacological effects. The following sections summarize relevant findings regarding its biological activity.

Antiviral and Antitumor Properties

Research on similar bicyclic compounds has indicated potential antiviral and antitumor activities. For instance, studies have demonstrated that modifications to bicyclic structures can enhance their interaction with biological targets such as enzymes involved in viral replication and cancer cell proliferation .

Mechanistic Studies

Mechanistic studies suggest that the biological activity of bicyclic compounds often involves:

  • Enzyme Inhibition : Compounds may act as inhibitors of key enzymes in metabolic pathways.
  • Receptor Binding : They may interact with specific receptors, influencing signaling pathways critical for cell survival and proliferation.

Case Studies

While direct studies on this compound are scarce, analogous compounds have been investigated:

  • Synthesis and Activity of 2-Oxabicyclo[4.1.0]heptane Nucleosides : This study explored the synthesis of nucleosides based on 2-oxabicyclo structures and their biological properties, revealing significant antiviral activity against certain viruses .
  • Pharmacological Profiling : A review of related bicyclic compounds highlighted their potential in modulating biological systems through enzyme inhibition and receptor interactions, paving the way for further exploration of this compound in drug development .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine, and how can purity be optimized?

  • Answer : Synthesis typically involves multistep reactions, starting with bicyclic ketone precursors functionalized via fluorination and amine introduction. A common approach includes:

  • Step 1 : Ring-opening fluorination of a bicyclic epoxide using a fluorinating agent (e.g., DAST).
  • Step 2 : Reductive amination or nucleophilic substitution to introduce the methanamine group.
  • Purity Optimization : Purification via column chromatography (silica gel, gradient elution) followed by recrystallization in polar aprotic solvents. NMR spectroscopy (¹H, ¹³C, ¹⁹F) is critical for verifying structural integrity and purity .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Answer : Use a combination of:

  • X-ray crystallography : To resolve absolute stereochemistry (if single crystals are obtainable).
  • Chiral HPLC : For enantiomeric separation and quantification.
  • NOESY NMR : To analyze spatial proximity of substituents and infer ring conformation .

Q. What spectroscopic techniques are most reliable for characterizing this bicyclic amine?

  • Answer :

  • ¹⁹F NMR : To confirm the presence and environment of fluorine atoms (δ ~ -150 to -180 ppm for CF₂ groups).
  • IR spectroscopy : To identify amine N-H stretches (~3300 cm⁻¹) and oxabicyclic ether C-O-C stretches (~1100 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : For exact mass verification (e.g., C₈H₁₂F₂NO, MW = 191.09 g/mol) .

Advanced Research Questions

Q. How does the fluorination pattern influence the compound’s reactivity in nucleophilic substitution reactions?

  • Answer : The 7,7-difluoro substituents induce ring strain and electron-withdrawing effects, enhancing electrophilicity at the 1-position. Comparative studies show:

  • Reactivity Trend : Difluoro derivatives undergo nucleophilic attack (e.g., with Grignard reagents) 2–3× faster than non-fluorinated analogs.
  • Byproduct Mitigation : Use low-temperature conditions (-20°C) to minimize defluorination side reactions .

Q. What computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Answer :

  • Docking Simulations : Employ software like AutoDock Vina to model binding affinity with targets such as GABA receptors or cytochrome P450 enzymes.
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories.
  • Key Insight : The oxabicyclo scaffold shows preferential binding to hydrophobic pockets due to its rigid, lipophilic structure .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

  • Answer : Critical factors include:

  • Catalyst Selection : Use chiral catalysts (e.g., Jacobsen’s Co-salen) for asymmetric synthesis.
  • Process Monitoring : In-line FTIR to track intermediate formation and avoid racemization.
  • Case Study : Pilot-scale batches achieved >95% enantiomeric excess (ee) using continuous-flow reactors with immobilized enzymes .

Methodological Recommendations

  • For Synthetic Chemistry : Prioritize fluorination after ring closure to avoid side reactions .
  • For Biological Studies : Use radioligand binding assays with tritiated analogs to quantify receptor affinity .
  • For Computational Work : Validate docking results with mutagenesis studies to confirm binding site residues .

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